molecular formula C11H12F2O2 B13672878 5-(2,4-Difluorophenyl)pentanoic acid

5-(2,4-Difluorophenyl)pentanoic acid

Cat. No.: B13672878
M. Wt: 214.21 g/mol
InChI Key: MNHKFNNBZYWGQD-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)pentanoic acid is an organic compound with the molecular formula C11H12F2O2 It is characterized by the presence of a difluorophenyl group attached to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Difluorophenyl)pentanoic acid typically involves the reaction of an organometallic derivative with a suitably substituted benzene. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of triphenylphosphine and iodine as catalysts, with the reaction being carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)pentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

5-(2,4-Difluorophenyl)pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)pentanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects. The compound’s effects are often mediated through the inhibition of prostaglandin synthesis via the arachidonic acid pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Difluorophenyl)pentanoic acid is unique due to its specific structural features, such as the difluorophenyl group and the pentanoic acid chain. These features confer distinct chemical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

5-(2,4-difluorophenyl)pentanoic acid

InChI

InChI=1S/C11H12F2O2/c12-9-6-5-8(10(13)7-9)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15)

InChI Key

MNHKFNNBZYWGQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CCCCC(=O)O

Origin of Product

United States

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